molecular formula C7H6BrClMg B1604056 4-Chloro-3-methylphenylmagnesium bromide CAS No. 460747-53-9

4-Chloro-3-methylphenylmagnesium bromide

Cat. No.: B1604056
CAS No.: 460747-53-9
M. Wt: 229.78 g/mol
InChI Key: GRISSYATSPDQCA-UHFFFAOYSA-M
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Description

4-Chloro-3-methylphenylmagnesium bromide is an organomagnesium compound belonging to the class of Grignard reagents. These compounds are highly valued in organic synthesis due to their ability to form carbon-carbon bonds, making them essential tools in the creation of complex molecules.

Preparation Methods

4-Chloro-3-methylphenylmagnesium bromide is typically synthesized through the reaction of 4-chloro-3-methylbromobenzene with magnesium metal in the presence of a dry ether solvent, such as tetrahydrofuran (THF). This reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen . The general reaction can be represented as follows:

4-Chloro-3-methylbromobenzene+Mg4-Chloro-3-methylphenylmagnesium bromide\text{4-Chloro-3-methylbromobenzene} + \text{Mg} \rightarrow \text{this compound} 4-Chloro-3-methylbromobenzene+Mg→4-Chloro-3-methylphenylmagnesium bromide

Chemical Reactions Analysis

4-Chloro-3-methylphenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in halogen-metal exchange reactions.

    Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include dry ether solvents, low temperatures, and inert atmospheres to prevent side reactions. Major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .

Scientific Research Applications

4-Chloro-3-methylphenylmagnesium bromide is widely used in scientific research for:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the preparation of advanced materials with specific properties.

    Medicinal Chemistry: It is used in the synthesis of intermediates for drug development.

    Industrial Chemistry: It is utilized in the large-scale production of various chemical compounds

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions. The molecular targets include carbonyl compounds, halides, and other electrophiles .

Comparison with Similar Compounds

4-Chloro-3-methylphenylmagnesium bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. While all these compounds share the ability to form carbon-carbon bonds, this compound is unique due to the presence of both a chloro and a methyl group on the aromatic ring. This structural feature can influence its reactivity and selectivity in various reactions.

Similar Compounds

  • Phenylmagnesium bromide
  • Methylmagnesium bromide
  • Ethylmagnesium bromide

These compounds are also widely used in organic synthesis and share similar preparation methods and reaction mechanisms.

Properties

IUPAC Name

magnesium;1-chloro-2-methylbenzene-4-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRISSYATSPDQCA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[C-]=C1)Cl.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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